N-Methylbutyramide N-Methylbutyramide
Brand Name: Vulcanchem
CAS No.: 17794-44-4
VCID: VC21041401
InChI: InChI=1S/C5H11NO/c1-3-4-5(7)6-2/h3-4H2,1-2H3,(H,6,7)
SMILES: CCCC(=O)NC
Molecular Formula: C5H11NO
Molecular Weight: 101.15 g/mol

N-Methylbutyramide

CAS No.: 17794-44-4

Cat. No.: VC21041401

Molecular Formula: C5H11NO

Molecular Weight: 101.15 g/mol

* For research use only. Not for human or veterinary use.

N-Methylbutyramide - 17794-44-4

Specification

CAS No. 17794-44-4
Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
IUPAC Name N-methylbutanamide
Standard InChI InChI=1S/C5H11NO/c1-3-4-5(7)6-2/h3-4H2,1-2H3,(H,6,7)
Standard InChI Key OLLZXQIFCRIRMH-UHFFFAOYSA-N
SMILES CCCC(=O)NC
Canonical SMILES CCCC(=O)NC

Introduction

Chemical Identity and Structure

N-Methylbutyramide consists of a butyl chain attached to a carbonyl group, which is connected to a nitrogen atom bearing a methyl substituent. This arrangement creates a planar amide bond due to resonance stabilization between the nitrogen lone pair and the carbonyl group, significantly influencing its chemical behavior.

Chemical Identifiers

The compound is uniquely identified through several standard chemical identifiers that allow for precise reference in chemical databases and literature.

IdentifierValue
CAS Number17794-44-4
Molecular FormulaC₅H₁₁NO
Molecular Weight101.1469 g/mol
SMILES NotationO=C(NC)CCC
InChIInChI=1S/C5H11NO/c1-3-4-5(7)6-2/h3-4H2,1-2H3,(H,6,7)
InChI KeyOLLZXQIFCRIRMH-UHFFFAOYSA-N

This compound is also known by several synonyms, including N-methylbutanamide and butyramide, N-methyl- .

Physical and Chemical Properties

Understanding the physical and chemical properties of N-Methylbutyramide is essential for predicting its behavior in various environments and reactions.

Physical Properties

N-Methylbutyramide exhibits distinct physical characteristics that influence its handling, storage, and applications.

PropertyValueReference
Physical StateColorless to pale yellow liquid
Melting Point110-111°C
Boiling Point120-123°C (at 22 Torr)
Boiling Point210.8°C (at 760 mmHg)
Density0.864±0.06 g/cm³
Refractive Index1.407
Flash Point108.3°C
Vapor Pressure0.189 mmHg at 25°C
Heat Capacity207 J/mol·K at 298.15K

The relatively high boiling point of N-Methylbutyramide reflects the strong intermolecular hydrogen bonding typical of amides. This property, combined with its modest vapor pressure, indicates that the compound has limited volatility at room temperature .

Chemical Properties

As a secondary amide, N-Methylbutyramide demonstrates specific chemical behaviors influenced by its functional group.

PropertyCharacteristic
pKa16.61±0.46 (predicted)
SolubilitySoluble in polar solvents including water and alcohols
Hydrogen BondingActs as both hydrogen bond donor (N-H) and acceptor (C=O)
StabilityRelatively stable to oxidation but susceptible to hydrolysis

The presence of the amide group confers significant polarity to the molecule, making it capable of participating in hydrogen bonding networks. This capacity greatly influences its solubility profile and interactions with various solvents and substrates .

Synthesis Methods

N-Methylbutyramide can be prepared through several synthetic routes, with the choice of method depending on available starting materials and desired scale.

Multi-Step Synthesis from 1-Bromopropane

A systematic four-step synthesis starting from 1-bromopropane represents one well-documented approach to producing N-Methylbutyramide:

  • Chain extension using sodium cyanide in ethanol to form butanenitrile:
    CH₃CH₂CH₂Br + NaCN → CH₃CH₂CH₂CN + NaBr

  • Hydrolysis of butanenitrile using dilute aqueous acid to form butanoic acid:
    CH₃CH₂CH₂CN + H₂O + HCl → CH₃CH₂CH₂COOH + NH₄Cl

  • Conversion of butanoic acid to butanoyl chloride using thionyl chloride:
    CH₃CH₂CH₂COOH + SOCl₂ → CH₃CH₂CH₂COCl + SO₂ + HCl

  • Reaction of butanoyl chloride with methylamine to form N-Methylbutyramide:
    CH₃CH₂CH₂COCl + CH₃NH₂ → CH₃CH₂CH₂CONHCH₃ + HCl

This route is particularly suitable for laboratory-scale preparation where precise control over reaction conditions can be maintained.

Direct Amidation Approaches

Direct amidation between butanoic acid and methylamine represents a more atom-economical approach:

CH₃CH₂CH₂COOH + CH₃NH₂ → CH₃CH₂CH₂CONHCH₃ + H₂O

Alternative Synthetic Pathways

The Ritter reaction offers another viable approach, involving the reaction of a nitrile with an alcohol in the presence of a strong acid catalyst:

CH₃CH₂CH₂CN + CH₃OH + H⁺ → CH₃CH₂CH₂CONHCH₃

This method can be particularly effective when starting from nitrile precursors that are readily available.

Chemical Reactions

N-Methylbutyramide undergoes several characteristic reactions typical of amides, providing pathways for its transformation into various derivatives.

Hydrolysis

Under acidic or basic conditions, N-Methylbutyramide undergoes hydrolysis to yield butanoic acid and methylamine:

CH₃CH₂CH₂CONHCH₃ + H₂O (+ H⁺ or OH⁻) → CH₃CH₂CH₂COOH + CH₃NH₂

In acidic conditions, the reaction proceeds via protonation of the carbonyl oxygen followed by nucleophilic attack by water. In basic conditions, hydroxide directly attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methylamine.

Reduction

Reduction of N-Methylbutyramide using strong reducing agents like lithium aluminum hydride (LiAlH₄) yields N-methylbutylamine:

CH₃CH₂CH₂CONHCH₃ + LiAlH₄ → CH₃CH₂CH₂CH₂NHCH₃

This transformation converts the carbonyl group to a methylene group, resulting in a secondary amine product.

N-Alkylation

The nitrogen atom in N-Methylbutyramide can undergo further alkylation to form N,N-disubstituted derivatives:

CH₃CH₂CH₂CONHCH₃ + R-X + Base → CH₃CH₂CH₂CON(CH₃)R + HX

Where R-X represents an alkyl halide. This reaction typically requires strong bases to deprotonate the amide nitrogen, making it more nucleophilic.

Applications and Uses

N-Methylbutyramide finds utility across several domains due to its distinctive chemical properties.

Synthetic Intermediate

As a versatile building block in organic synthesis, N-Methylbutyramide serves as an intermediate in the preparation of more complex molecules, particularly those containing amide functionalities .

Solvent Applications

The polarity and hydrogen-bonding capabilities of N-Methylbutyramide make it useful as a solvent for polar substances. Its relatively high boiling point and thermal stability allow for applications in reactions requiring elevated temperatures .

Pharmaceutical Research

In pharmaceutical contexts, N-Methylbutyramide represents a structural motif found in various bioactive compounds. The amide functional group is prevalent in many pharmaceuticals due to its stability under physiological conditions and ability to interact with biological targets through hydrogen bonding .

Model Compound

N-Methylbutyramide serves as a model compound for studying amide properties, including hydrogen bonding patterns, resonance stabilization, and reactivity. These studies contribute to broader understanding of peptide and protein chemistry, where amide bonds form the backbone of these biomolecules.

Hazard CategoryClassificationReference
GHS PictogramWarning
Acute ToxicityH302: Harmful if swallowed
Skin IrritationH315: Causes skin irritation
Eye IrritationH319: Causes serious eye irritation
STOT SEH335: May cause respiratory irritation

Comparative Analysis

Understanding how N-Methylbutyramide relates to similar compounds provides insight into structure-property relationships and helps predict behavior in various contexts.

Comparison with Related Amides

CompoundFormulaKey DifferencesEffect on Properties
N-MethylbutyramideC₅H₁₁NOReference compoundBalanced hydrophilic/hydrophobic character
N-MethylacetamideC₃H₇NOShorter carbon chainMore hydrophilic, lower boiling point
ButyramideC₄H₉NOPrimary amide (no N-methyl)Stronger hydrogen bonding, higher melting point
N-Methoxy-N-methylbutanamideC₆H₁₃NO₂Additional methoxy groupWeinreb amide functionality, different reactivity pattern
N,N-DimethylbutyramideC₆H₁₃NOTertiary amideNo N-H bond, reduced hydrogen bonding

The substitution pattern on the nitrogen atom significantly impacts the compound's physical properties and reactivity. The N-methyl group in N-Methylbutyramide reduces hydrogen bonding capability compared to the primary amide (butyramide) but maintains one N-H bond for hydrogen bonding, unlike tertiary amides .

Structure-Activity Relationships

The specific structural features of N-Methylbutyramide contribute to its biological and chemical behavior:

  • The amide functional group enables interactions with biological targets through hydrogen bonding

  • The butyl chain provides hydrophobic character, affecting membrane permeability

  • The N-methyl substitution modifies the electronic properties of the amide nitrogen, influencing reactivity patterns

These structure-activity relationships are important considerations in the design of bioactive compounds containing the N-methylbutyramide motif.

Current Research and Future Perspectives

Research involving N-Methylbutyramide continues to expand our understanding of amide chemistry and applications.

Recent Research Findings

Recent studies have explored the role of N-Methylbutyramide and similar compounds in various contexts:

  • Investigation of amide bond rotational barriers and conformational preferences

  • Exploration of hydrogen bonding networks in amide-containing systems

  • Study of N-Methylbutyramide as a model for understanding amide hydrolysis mechanisms

Future Research Directions

Several promising avenues for future research involving N-Methylbutyramide include:

  • Development of catalytic methods for direct amidation reactions

  • Investigation of structure-activity relationships in pharmaceutical applications

  • Exploration of N-Methylbutyramide derivatives as components in functional materials

  • Computational studies to better understand amide electronic structure and reactivity

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